molecular formula C11H15NO3S B7940625 4-(Cyclobutylmethoxy)benzene-1-sulfonamide

4-(Cyclobutylmethoxy)benzene-1-sulfonamide

Cat. No.: B7940625
M. Wt: 241.31 g/mol
InChI Key: LAHSVTFVUYBZNV-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a cyclobutylmethoxy group attached to a benzene ring, which is further connected to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclobutylmethoxy)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonamide
  • 4-Ethoxybenzenesulfonamide
  • 4-Butoxybenzenesulfonamide

Uniqueness

4-(Cyclobutylmethoxy)benzene-1-sulfonamide is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(cyclobutylmethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c12-16(13,14)11-6-4-10(5-7-11)15-8-9-2-1-3-9/h4-7,9H,1-3,8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHSVTFVUYBZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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